tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-phenylmethoxy-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-12-18(13-19)9-15(10-18)21-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOPVLTXCLJRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150764 | |
| Record name | 1,1-Dimethylethyl 6-(phenylmethoxy)-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181816-16-9 | |
| Record name | 1,1-Dimethylethyl 6-(phenylmethoxy)-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181816-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-(phenylmethoxy)-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 281.35 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃NO₄ |
| Molecular Weight | 281.35 g/mol |
| CAS Number | 1211526-53-2 |
| InChI Key | SZAAHQWPPBNUQR-UHFFFAOYSA-N |
Antimicrobial Activity
Studies have indicated that compounds with spirocyclic structures exhibit antimicrobial properties. For instance, derivatives of azaspiro compounds have been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .
Anticancer Properties
Research has suggested that azaspiro compounds can interact with cellular pathways involved in cancer progression. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. It has been found to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, indicating a possible role in treating neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer cell proliferation.
- Receptor Modulation : It can act as a modulator for neurotransmitter receptors, enhancing synaptic transmission.
- Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage in cells.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several azaspiro compounds, including this compound, against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Neuroprotection in Animal Models : In vivo studies on animal models of Alzheimer's disease indicated that administration of the compound improved cognitive function and reduced amyloid plaque accumulation .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a unique spirocyclic structure that includes both nitrogen and oxygen functionalities. The molecular formula is with a molecular weight of approximately 346.42 g/mol. Its structure contributes to its chemical reactivity, allowing it to participate in various synthetic reactions and biological interactions.
Medicinal Chemistry
1.1 Pharmacological Potential
The structural features of tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate suggest its potential as a pharmacological agent. Preliminary studies indicate that it may interact with various biological targets, which could lead to the development of new therapeutic agents for treating diseases.
1.2 Case Studies
- Anticancer Activity : Research has shown that compounds with similar spirocyclic structures exhibit anticancer properties. A study highlighted that derivatives of azaspiro compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting that the unique structure of this compound may confer similar protective benefits.
Organic Synthesis
2.1 Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
| Method | Description |
|---|---|
| A | Utilizing N-ethyl-N,N-diisopropylamine and HATU in dimethylformamide at low temperatures to form the desired structure. |
| B | Employing various coupling reactions to introduce the benzyloxy group, enhancing the compound's reactivity for further modifications. |
These methods allow for efficient synthesis while providing opportunities for further functionalization, which can lead to derivatives with enhanced biological activity.
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for assessing its pharmacokinetics and potential toxicity. Interaction studies focus on:
- Binding Affinity : Investigating how well the compound binds to target receptors or enzymes.
- Metabolic Stability : Evaluating how the compound is metabolized in biological systems, which can affect its efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Azaspiro[3.3]heptane Derivatives
Key Findings:
Reactivity and Functionalization The hydroxyl derivative (CAS: 1147557-97-8) is a versatile precursor for introducing diverse substituents. For instance, it reacts with phthalimide under Mitsunobu conditions to form tert-butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate (40% yield) , demonstrating its utility in protective group chemistry. The benzyloxy variant (target compound) offers stability under acidic/basic conditions, making it suitable for reactions requiring orthogonal protection. Its deprotection via hydrogenolysis could yield the hydroxyl analog for further derivatization .
Electronic and Steric Effects The ketone derivative (CAS: N/A) enables conjugate additions or reductive amination, leveraging its electrophilic carbonyl group .
Pharmacological Relevance Compounds like tert-butyl 6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate () highlight the role of spirocyclic scaffolds in targeting receptors (e.g., dopamine D3). The benzyloxy variant’s lipophilicity may enhance blood-brain barrier penetration compared to polar hydroxyl/amino derivatives .
Synthetic Efficiency
- Yields for spirocyclic derivatives vary significantly:
- Hydroxyl derivative synthesis: >95% yield via oxidation of the ketone precursor .
- Benzyloxy analog: Likely moderate yields (40–60%) based on similar benzylation reactions .
Research Trends and Challenges
- Synthetic Bottlenecks : Steric hindrance at the 6-position complicates high-yield functionalization. Pd-catalyzed cross-coupling (e.g., Suzuki reactions) may require optimized ligands, as seen in for aryl substituents.
- Computational Modeling : Tools like SHELX () aid in crystallographic analysis of spirocyclic compounds, critical for confirming stereochemistry and conformational preferences.
- Scalability : Industrial-scale synthesis of tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2173992-27-1) remains costly, with prices exceeding €1,369/g .
Q & A
Basic: What are the primary synthetic strategies for tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate?
The compound is synthesized via spirocyclization and functionalization of the azetidine and cyclobutane rings. Key steps include:
- Spirocyclic Core Formation : Starting from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, benzyloxy groups are introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions for etherification) .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect the amine, enabling selective derivatization. For example, benzylation under basic conditions (Cs₂CO₃) in DMF at elevated temperatures (90°C) achieves substitution .
- Purification : Chromatography (silica gel, gradients of EtOAc/hexane) ensures high purity .
Advanced: How can reaction yields be optimized for introducing substituents on the azaspiro framework?
Yield optimization depends on:
- Catalyst Selection : Palladium catalysts (e.g., Pd(dba)₃) and ligands (rac-BINAP) enhance coupling efficiency with aryl halides .
- Temperature Control : Reactions in sealed tubes at 110°C improve conversion rates for sterically hindered intermediates .
- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize intermediates, while inert atmospheres (argon) prevent oxidation .
- Workup Strategies : Sequential extraction (ethyl acetate/water) and drying agents (MgSO₄) minimize impurities .
Basic: What spectroscopic methods confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify spirocyclic protons (δ 1.2–4.5 ppm for azetidine/cyclobutane) and benzyloxy aromatic signals (δ 7.2–7.4 ppm) .
- HRMS : Exact mass analysis (e.g., m/z 228.1 [M-(t-Bu)+H⁺]) validates molecular composition .
- TLC Monitoring : Rf values (e.g., 0.44 in 60% Et₂O/pentane) track reaction progress .
Advanced: How do structural modifications impact biological activity?
- Benzyloxy Substituents : Enhance lipophilicity, improving membrane permeability for targets like EGFR or WDR5-MYC .
- Spirocyclic Rigidity : Restricts conformational flexibility, increasing binding affinity to enzymes or receptors .
- Case Study : Replacement of benzyloxy with trifluoromethyl groups in analogous compounds alters inhibitory potency against Retinol Binding Protein 4 (RBP4) by 10-fold .
Data Contradiction: How to resolve discrepancies in reported synthetic yields?
- Reaction Conditions : Variations in catalyst loading (e.g., 1.2 vs. 2.0 eq of Pd) or solvent purity may explain yield differences (51% vs. 98%) .
- Analytical Rigor : Confirm product identity via HRMS and 2D NMR (COSY, HSQC) to rule out byproducts .
- Reproducibility : Standardize anhydrous conditions and reagent sources (e.g., DIBAL-H from same supplier) .
Basic: What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- Storage : Store at 2–8°C in sealed, light-protected containers to prevent degradation .
Advanced: What computational tools model the compound’s interaction with biological targets?
- Docking Simulations : AutoDock Vina or Schrödinger Suite predict binding modes to proteins like EGFR .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values for activity optimization .
Basic: How is the compound purified after synthesis?
- Column Chromatography : Use silica gel with gradients (e.g., 15–100% Et₂O/pentane) for high-resolution separation .
- Recrystallization : Ethanol/water mixtures yield crystalline products for X-ray diffraction .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., des-benzyl analogs) .
Advanced: What in vitro assays evaluate its mechanism of action?
- Enzyme Inhibition : Fluorescence polarization assays measure IC₅₀ against kinases (e.g., EGFR) .
- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 or HeLa cells .
- Target Engagement : CETSA (Cellular Thermal Shift Assay) confirms binding to WDR5 in lysates .
Data Contradiction: How to address variability in biological activity across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
